10-(4-methoxyphenyl)-8-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one is a complex organic compound notable for its intricate polycyclic structure. This compound features a tricyclic framework with multiple conjugated double bonds and various functional groups, including a methoxy and phenyl substituents. The presence of these groups contributes to its unique chemical properties and potential biological activities.
The synthesis of 10-(4-methoxyphenyl)-8-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one typically involves multi-step organic reactions. Common methods include:
Specific reaction conditions such as temperature, pressure, and the use of catalysts are crucial for the successful synthesis of this compound. Optimization of these conditions is necessary to enhance yield and purity .
The molecular structure of 10-(4-methoxyphenyl)-8-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one can be represented by its InChI key: XFXMPGQNVOSEBP-UHFFFAOYSA-N. This structure includes various functional groups that influence its chemical behavior.
InChI=1S/C19H15N7O2/c1-28-13-9-7-11(8-10-13)15-14-16(18(27)22-21-15)20-19-23-24-25-26(19)17(14)12-5-3-2-4-6-12/h2-10,17H10-(4-methoxyphenyl)-8-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one undergoes various types of chemical reactions:
These reactions lead to the formation of derivatives with modified biological or chemical properties .
The exact mechanisms of action for 10-(4-methoxyphenyl)-8-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one are still under investigation but may involve interactions with specific cellular targets or pathways that modulate biological functions.
This compound is characterized by its solid-state at room temperature with potential solubility in organic solvents due to its hydrophobic phenyl groups.
Key chemical properties include:
Relevant data regarding these properties can be found in chemical databases such as PubChem and BenchChem .
10-(4-methoxyphenyl)-8-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one has several scientific uses:
The exploration of this compound's properties and applications continues to be an area of active research within organic chemistry and pharmacology.
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: